4-Bromo-2,5-difluoro-4'-methyl-1,1'-biphenyl
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Overview
Description
4-Bromo-2,5-difluoro-4’-methyl-1,1’-biphenyl is an organic compound with the molecular formula C13H9BrF2 It is a biphenyl derivative, characterized by the presence of bromine, fluorine, and methyl substituents on the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,5-difluoro-4’-methyl-1,1’-biphenyl typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide (such as 4-bromo-2,5-difluorobenzene) with an arylboronic acid or ester under the catalysis of palladium complexes .
Reaction Conditions:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium carbonate
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods
Industrial production of 4-Bromo-2,5-difluoro-4’-methyl-1,1’-biphenyl may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and high-throughput screening to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,5-difluoro-4’-methyl-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to remove halogen atoms or to hydrogenate the biphenyl core.
Common Reagents and Conditions
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in DMF or THF.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Major Products
Substitution: Formation of substituted biphenyl derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of dehalogenated biphenyl or hydrogenated biphenyl derivatives.
Scientific Research Applications
4-Bromo-2,5-difluoro-4’-methyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and ligands for catalysis.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential as a pharmacophore in drug discovery and development.
Mechanism of Action
The mechanism of action of 4-Bromo-2,5-difluoro-4’-methyl-1,1’-biphenyl depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, influencing their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2,4’-difluoro-1,1’-biphenyl
- 4-Bromo-2,5-difluorobenzoic acid
- 4-Bromo-2,5-difluorobenzene
Comparison
4-Bromo-2,5-difluoro-4’-methyl-1,1’-biphenyl is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic properties. The methyl group further enhances its reactivity and potential for functionalization compared to similar compounds .
Properties
Molecular Formula |
C13H9BrF2 |
---|---|
Molecular Weight |
283.11 g/mol |
IUPAC Name |
1-bromo-2,5-difluoro-4-(4-methylphenyl)benzene |
InChI |
InChI=1S/C13H9BrF2/c1-8-2-4-9(5-3-8)10-6-13(16)11(14)7-12(10)15/h2-7H,1H3 |
InChI Key |
BXJUHJAZBXFIQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2F)Br)F |
Origin of Product |
United States |
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